molecular formula C10H13NO3 B556256 (s)-2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 17136-45-7

(s)-2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B556256
CAS No.: 17136-45-7
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-VIFPVBQESA-N
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Description

(s)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Related compounds such as hydroxamic acids have been found to inhibit enzymes like carotenoid cleavage dioxygenase (ccd1) and p-hydroxy-phenylpyruvate dioxygenase (hppd) . These enzymes play crucial roles in various biological processes, including plant growth and development .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the biochemical pathways regulated by these enzymes.

Biochemical Pathways

Related compounds have been shown to affect the pathways involving the enzymes ccd1 and hppd . These enzymes are involved in the biosynthesis of various amino acids , indicating that (S)-2-(Benzylamino)-3-hydroxypropanoic acid could potentially influence amino acid biosynthesis pathways.

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related compounds have been shown to cause effects such as chlorophyll bleaching and phytotoxicity in plants . These effects are likely due to the inhibition of key enzymes involved in plant growth and development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357456
Record name bzl-ser-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-45-7
Record name bzl-ser-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
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(s)-2-(Benzylamino)-3-hydroxypropanoic acid
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(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 4
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
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(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 6
(s)-2-(Benzylamino)-3-hydroxypropanoic acid

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